molecular formula C13H13N3O B2964188 N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide CAS No. 926250-14-8

N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide

Cat. No. B2964188
CAS RN: 926250-14-8
M. Wt: 227.267
InChI Key: ZDQKSHMCSXATDY-UHFFFAOYSA-N
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Description

“N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide” is a chemical compound . It is a structural motif found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness, as evidenced by the synthesis of ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of “N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide” is characterized by a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The InChI code for the compound is 1S/C13H13N3O.2ClH/c14-8-10-3-1-5-12 (7-10)16-13 (17)11-4-2-6-15-9-11;;/h1-7,9H,8,14H2, (H,16,17);2*1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide” include a ring cleavage methodology reaction . This involves the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Medicinal Chemistry Applications

  • Selective Inhibition of Kinase Superfamily : A study identified substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrated significant tumor stasis in vivo and have advanced into phase I clinical trials, indicating their potential as cancer therapeutics (Schroeder et al., 2009).

  • Histone Deacetylase Inhibition : Another compound, MGCD0103, was found to be a selective inhibitor of histone deacetylases (HDACs), showing promise in blocking cancer cell proliferation and inducing apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Material Science Applications

  • Polymer Synthesis : Research into the synthesis of aromatic polyamides and polyimides based on specific carboxamide derivatives has demonstrated their potential for creating materials with excellent thermal stability and solubility properties, useful for a variety of technological applications (Yang & Lin, 1995).

Chemical Synthesis and Catalysis

  • Crystal Engineering : Carboxamide-pyridine N-oxide has been explored as a heterosynthon for crystal engineering, including the synthesis of pharmaceutical cocrystals, demonstrating its utility in designing new molecular architectures (Reddy et al., 2006).

  • Selective Detection of Iron : Pyridine-2,6-dicarboxamide-based probes have been developed for the selective detection of iron, showcasing the application of carboxamide derivatives in analytical chemistry and sensor development (Kumar et al., 2015).

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11/h1-8H,9,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQKSHMCSXATDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide

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